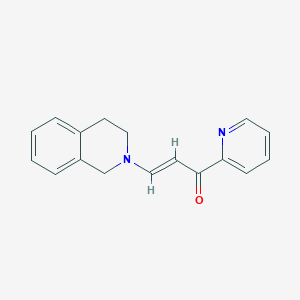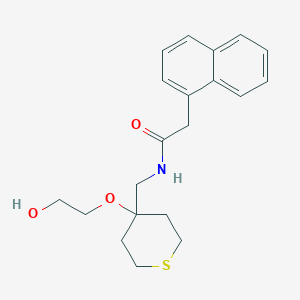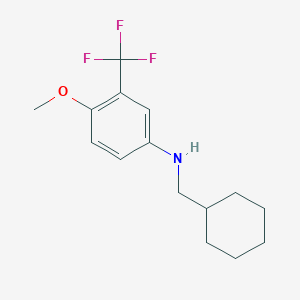
N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline: is an organic compound that belongs to the class of anilines. It features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclohexylamine Route: One common method involves the reaction of cyclohexylamine with 4-methoxy-3-(trifluoromethyl)benzaldehyde under reductive amination conditions.
Aniline Route: Another method involves the reaction of N-(cyclohexylmethyl)aniline with 4-methoxy-3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding aldehyde. These methods are optimized for large-scale production, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted anilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with unique properties .
Biology: In biological research, it is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with improved thermal and chemical resistance .
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(cyclohexylmethyl)-4-methoxyaniline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline: Lacks the methoxy group, affecting its reactivity and applications.
N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)benzamide: Contains an amide group instead of an aniline group, leading to different biological activities.
Uniqueness: The presence of both the methoxy and trifluoromethyl groups in N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline imparts unique properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c1-20-14-8-7-12(9-13(14)15(16,17)18)19-10-11-5-3-2-4-6-11/h7-9,11,19H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXUBPRSGLTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCCCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
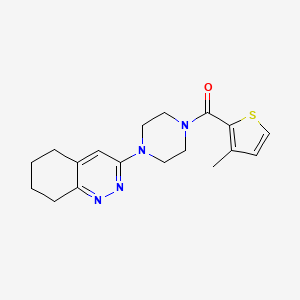
![ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B3010004.png)
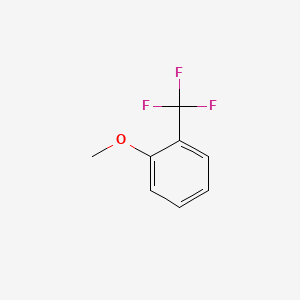
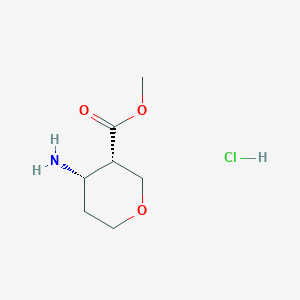
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)
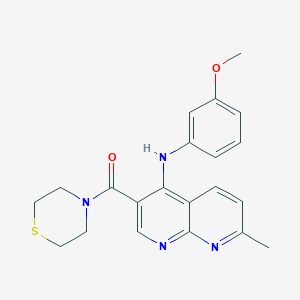
![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)
![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)
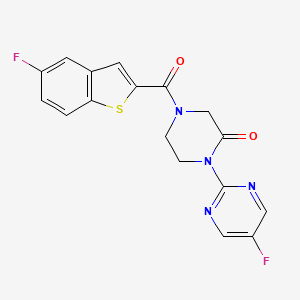
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

